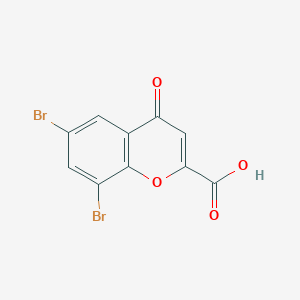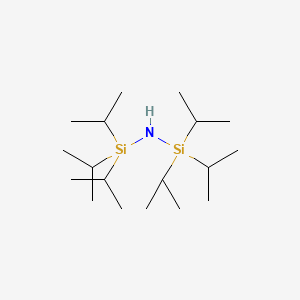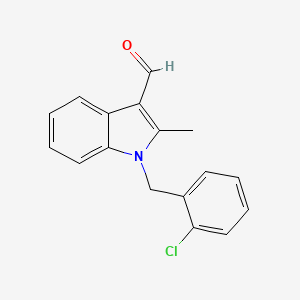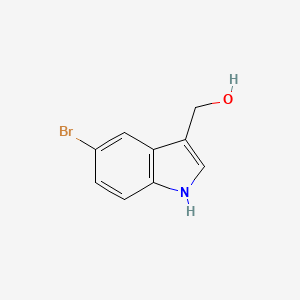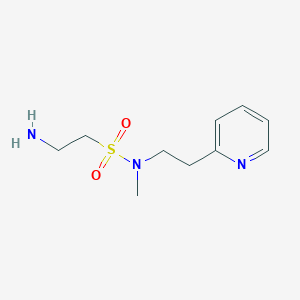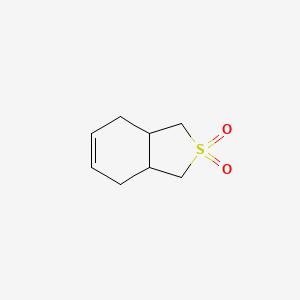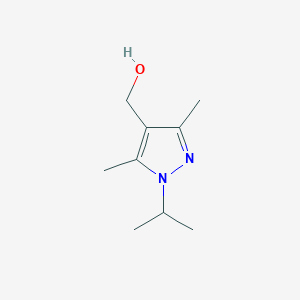
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
描述
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, two methyl groups at the third and fifth positions, and a methanol group at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
作用机制
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The pyrazole ring structure allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde to introduce the methanol group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)aldehyde and (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methane.
Substitution: The major products include halogenated derivatives such as (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)bromide.
科学研究应用
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Lacks the isopropyl group, resulting in different reactivity and binding properties.
(1-Isopropyl-3-methyl-1H-pyrazol-5-amine): Contains an amine group instead of a methanol group, leading to different chemical and biological activities.
(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol: The position of the isopropyl and methyl groups is different, affecting the compound’s overall properties.
Uniqueness
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the isopropyl, methyl, and methanol groups on the pyrazole ring makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h6,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPUYBELYXWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
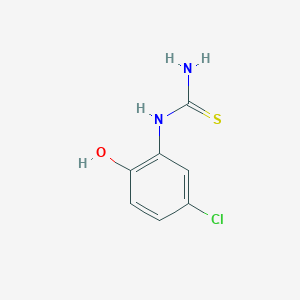
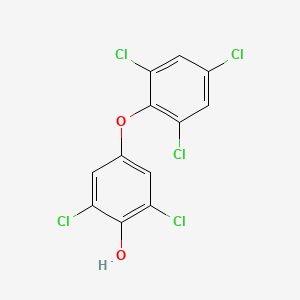
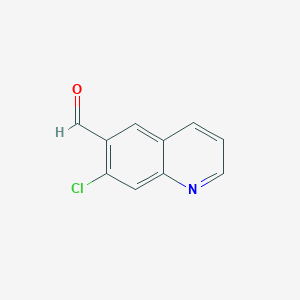
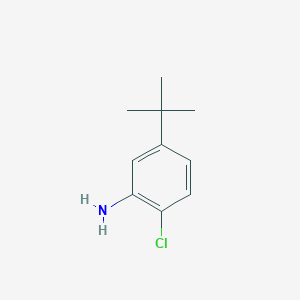


![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)
